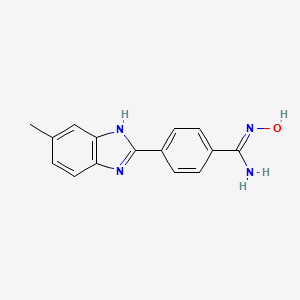

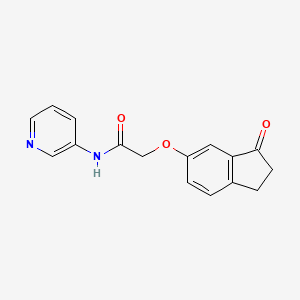

![molecular formula C19H17NO2S2 B2999318 (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097941-42-7](/img/structure/B2999318.png)

(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are known to have a variety of properties and applications, including in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of thiophene derivatives include stability and reactivity with various chemical groups .Scientific Research Applications

Crystal Structure and Spectroscopy

The molecular structure of thioamide derivatives has been a subject of study, including their crystallography and spectroscopic analysis. For instance, research on a related thioamide compound demonstrated the utility of X-ray diffraction, proton NMR, FT-IR, and FT-Raman spectroscopy in determining the molecular structure, showcasing how these methods can be applied to similar compounds for detailed structural insights (Prasanth et al., 2015).

Synthetic Applications

Studies have shown that compounds with similar structures can be synthesized through various reactions, such as domino reactions involving C-H sulfenylation and C-N bond oxygenation, indicating potential pathways for synthesizing and modifying "(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide" for specific scientific applications (Zhong et al., 2017).

Nonlinear Optical Properties

Research into donor-acceptor substituted thiophene dyes, including their nonlinear optical and optical limiting behaviors, highlights the potential of thiophene-based compounds in optoelectronic devices. This suggests that compounds like "this compound" could be explored for applications in optical communications and sensor protection (Anandan et al., 2018).

Fluorescent Dyes and Photophysics

The use of thioamides as building blocks in the synthesis of fluorescent dyes opens up possibilities for the application of "this compound" in fluorescent tagging and imaging. Such compounds have shown tunable fluorescence and high emission efficiency, indicating their utility in bioimaging and molecular probes (Witalewska et al., 2019).

Antimicrobial Activity

The exploration of thiophene derivatives for antimicrobial activity provides a basis for investigating "this compound" in this context. Some studies have synthesized novel compounds showing effectiveness against various bacterial strains, suggesting potential antimicrobial applications (Altundas et al., 2010).

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interaction of this compound with its targets would depend on the nature of the target and the specific functional groups present in the compound.

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiophene derivatives are known to exhibit a variety of pharmacological properties . Therefore, the results of the compound’s action could include effects related to these properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Future Directions

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-18(11-20-19(22)6-1-14-7-9-23-12-14)16-4-2-15(3-5-16)17-8-10-24-13-17/h1-10,12-13,18,21H,11H2,(H,20,22)/b6-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKGXDLPFNVIDM-LZCJLJQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C=CC3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)/C=C/C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

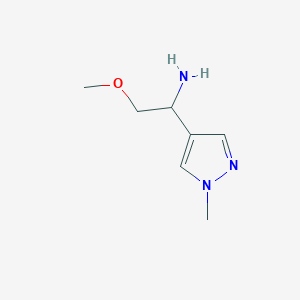

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)

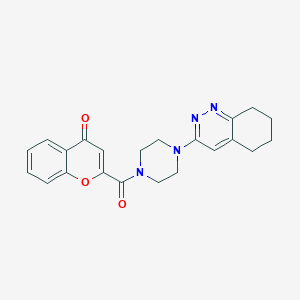

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

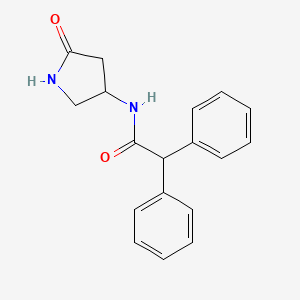

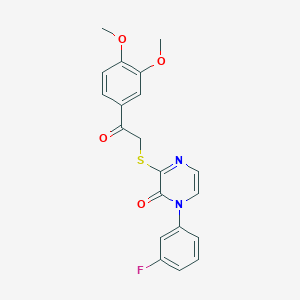

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)

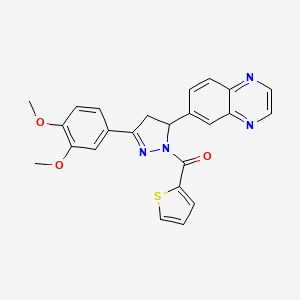

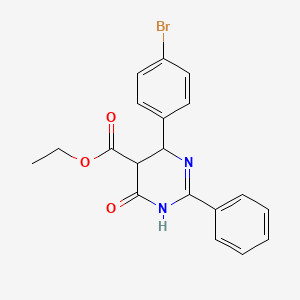

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)

![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)